N-(naphthalen-1-yl)quinoline-2-carboxamide
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Overview
Description
N-(naphthalen-1-yl)quinoline-2-carboxamide is an organic compound with the molecular formula C20H14N2O It is a derivative of quinoline and naphthalene, two aromatic hydrocarbons
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-1-yl)quinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with naphthalen-1-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(naphthalen-1-yl)quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(naphthalen-1-yl)quinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)quinoline-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes .
Comparison with Similar Compounds
- N-(naphthalen-1-yl)phenazine-1-carboxamide
- Quinoline-2-carboxamide derivatives
Comparison: N-(naphthalen-1-yl)quinoline-2-carboxamide is unique due to its dual aromatic structure, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Biological Activity
N-(naphthalen-1-yl)quinoline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a dual aromatic structure that enhances its reactivity and biological interactions. The compound can be synthesized through various methods, including reactions involving quinoline derivatives and naphthalene-based compounds. Its structure allows for intercalation with DNA, which may disrupt cellular processes, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study assessing various substituted quinoline and naphthalene carboxamides, compounds like N-cycloheptylquinoline-2-carboxamide showed higher activity against Mycobacterium tuberculosis than standard treatments such as isoniazid and pyrazinamide . The compound's effectiveness against other mycobacterial species was also noted, indicating its broad-spectrum potential.
Compound | Activity Against M. tuberculosis | Standard Comparison |
---|---|---|
N-cycloheptylquinoline-2-carboxamide | Higher than isoniazid | Effective |
N-(2-phenylethyl)quinoline-2-carboxamide | Higher than pyrazinamide | Effective |
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. Compounds with similar structural features have shown cytotoxic effects against various cancer cell lines. For instance, the presence of naphthalene and quinoline rings enhances the ability to interact with biological targets such as enzymes and receptors, leading to increased bioactivity .
In vitro studies have reported that certain derivatives exhibit significant cytotoxicity against cancer cells, suggesting that modifications to the naphthalene or quinoline moieties could further enhance their therapeutic efficacy.
The mechanism by which this compound exerts its biological effects involves several pathways:
- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce ROS production, contributing to their cytotoxic effects on cancer cells .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the naphthalene or quinoline moieties can significantly influence the compound's potency against various biological targets.
Modification Type | Effect on Activity |
---|---|
Substitution on naphthalene ring | Enhanced interaction with targets |
Alteration of amide group | Improved solubility and bioavailability |
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimycobacterial Screening : A study evaluated a series of quinoline and naphthalene carboxamides against M. tuberculosis. The findings indicated that certain derivatives were more effective than traditional antibiotics, showcasing their potential as new therapeutic agents .
- Cytotoxicity Assessments : In vitro tests demonstrated that some derivatives exhibited low toxicity against human cell lines while maintaining high antimicrobial activity, suggesting a favorable therapeutic index .
- Mechanistic Insights : Investigations into the binding interactions between these compounds and their biological targets revealed insights into their mechanisms of action, aiding in the design of more effective derivatives .
Properties
IUPAC Name |
N-naphthalen-1-ylquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c23-20(19-13-12-15-7-2-4-10-17(15)21-19)22-18-11-5-8-14-6-1-3-9-16(14)18/h1-13H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPQWJMVVLFRNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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